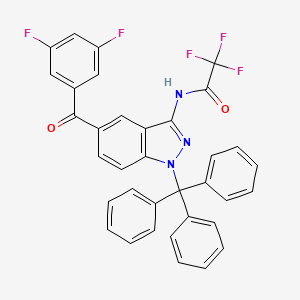
N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indazole, benzoyl, and trifluoroacetamide groups, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the indazole core The indazole core is then functionalized with a 3,5-difluorobenzoyl group and a triphenylmethyl group
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal or modification of existing groups.
Aplicaciones Científicas De Investigación
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-nitrobenzamide: This compound shares a similar indazole core and benzoyl group but differs in its additional functional groups.
N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide: This compound is closely related but lacks the triphenylmethyl group.
Uniqueness
N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C35H22F5N3O2 |
|---|---|
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
N-[5-(3,5-difluorobenzoyl)-1-tritylindazol-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H22F5N3O2/c36-27-18-23(19-28(37)21-27)31(44)22-16-17-30-29(20-22)32(41-33(45)35(38,39)40)42-43(30)34(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H,(H,41,42,45) |
Clave InChI |
RXHZASFYZGJVAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)C(=O)C6=CC(=CC(=C6)F)F)C(=N4)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















